1H-Indazol-5-amine, 1-(p-chlorobenzoyl)- 1H-Indazol-5-amine, 1-(p-chlorobenzoyl)-
Brand Name: Vulcanchem
CAS No.: 23856-19-1
VCID: VC20671678
InChI: InChI=1S/C14H10ClN3O/c15-11-3-1-9(2-4-11)14(19)18-13-6-5-12(16)7-10(13)8-17-18/h1-8H,16H2
SMILES:
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.70 g/mol

1H-Indazol-5-amine, 1-(p-chlorobenzoyl)-

CAS No.: 23856-19-1

Cat. No.: VC20671678

Molecular Formula: C14H10ClN3O

Molecular Weight: 271.70 g/mol

* For research use only. Not for human or veterinary use.

1H-Indazol-5-amine, 1-(p-chlorobenzoyl)- - 23856-19-1

Specification

CAS No. 23856-19-1
Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
IUPAC Name (5-aminoindazol-1-yl)-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C14H10ClN3O/c15-11-3-1-9(2-4-11)14(19)18-13-6-5-12(16)7-10(13)8-17-18/h1-8H,16H2
Standard InChI Key WXPPAZGAWMWWCE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)N2C3=C(C=C(C=C3)N)C=N2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s molecular formula is C₁₄H₁₀ClN₃O, with a molecular weight of 271.70 g/mol . Its structure comprises an indazole ring system—a benzene fused to a pyrazole—with two functional groups:

  • 5-Amino group (-NH₂): Enhances hydrogen-bonding potential and solubility.

  • 1-(p-Chlorobenzoyl) group: Introduces aromaticity and electron-withdrawing effects via the para-chloro substituent.

The SMILES notation (C1=CC(=CC=C1C(=O)N2C3=C(C=C(C=C3)N)C=N2)Cl) and InChIKey (WXPPAZGAWMWWCE-UHFFFAOYSA-N) provide unambiguous representations for database searches .

Stereoelectronic Properties

The p-chlorobenzoyl group induces electron-deficient character in the indazole ring, potentially influencing reactivity and binding interactions. The amine group at C5 serves as a hydrogen bond donor, a feature critical for target engagement in bioactive molecules .

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts

Adductm/zCCS (Ų)
[M+H]+272.05852157.8
[M+Na]+294.04046173.9
[M+NH4]+289.08506166.5
[M-H]-270.04396162.0

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocol is documented for this compound, analogous indazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with substituted benzaldehydes.

  • Acylation: Coupling 5-aminoindazole with p-chlorobenzoyl chloride in the presence of a base .

The absence of patent data suggests this compound may represent a novel scaffold or intermediate in early-stage drug discovery.

Reactivity Profile

Indazoles generally undergo electrophilic substitution at the C3 and C7 positions due to aromatic ring activation. The p-chlorobenzoyl group may direct further functionalization via halogen exchange or nucleophilic acyl substitution .

Physicochemical Properties

Solubility and Partitioning

Computational models predict:

  • Log P (octanol-water): ~0.93 (moderate lipophilicity) .

  • Water solubility: ~1.43 mg/mL (sparingly soluble) .

These properties align with guidelines for central nervous system (CNS)-penetrant drugs, though experimental validation is needed.

Stability and Degradation

The amide linkage between the indazole and benzoyl group may hydrolyze under acidic or alkaline conditions, yielding 5-aminoindazole and p-chlorobenzoic acid. Stability studies under physiological pH (7.4) are absent but critical for pharmacological evaluation.

Research Gaps and Future Directions

Unexplored Pharmacodynamics

No in vitro or in vivo data exist for this compound. Priority studies should include:

  • Kinase inhibition assays: Screen against ROCK, PKA, and PKC isoforms.

  • ADMET profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity.

Synthetic Optimization

Improving yield and purity requires exploring:

  • Catalytic asymmetric synthesis: For enantiopure derivatives (if chiral centers are introduced).

  • Protecting group strategies: To prevent amine oxidation during acylation.

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